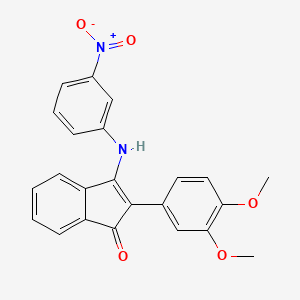

2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one

Description

2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one is a synthetic indenone derivative characterized by a central inden-1-one scaffold substituted with a 3,4-dimethoxyphenyl group at position 2 and a 3-nitrophenylamino moiety at position 2. The compound’s structure combines electron-donating methoxy groups with an electron-withdrawing nitro group, creating a unique electronic profile that may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(3-nitroanilino)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-29-19-11-10-14(12-20(19)30-2)21-22(17-8-3-4-9-18(17)23(21)26)24-15-6-5-7-16(13-15)25(27)28/h3-13,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKELQCXXUCDGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one is a synthetic compound with a complex molecular structure represented by the formula C23H18N2O5 and a molecular weight of 402.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The compound's chemical structure includes a dimethoxyphenyl group and a nitroaniline moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays indicate that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-... | MDA-MB-231 | 10 | Apoptosis induction via caspase activation |

| Similar Indenone Derivative | HepG2 | 15 | Microtubule destabilization |

| Pyrazole Analog | Various Cancer Cells | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-... | E. coli | 50 µg/mL |

| Analogous Nitro Compounds | S. aureus | 30 µg/mL |

| Schiff Base Derived Compounds | B. megaterium | 25 µg/mL |

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may stem from the ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The nitro group may also play a critical role in redox reactions within cells, contributing to its cytotoxic effects .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the indenone scaffold, where researchers found that modifications to the nitroaniline group significantly influenced anticancer potency and selectivity against cancer cells compared to normal cells. These findings suggest that structural optimization could enhance therapeutic efficacy while reducing side effects.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one is , with a molecular weight of approximately 402.4 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and a nitrophenyl amine moiety, contributing to its diverse reactivity and potential applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have been evaluated for their ability to inhibit specific kinases involved in cancer progression .

Antiviral Properties

The compound has also been explored for its antiviral potential. N-Heterocycles, which include structures similar to this compound, have been identified as promising antiviral agents against various viral strains, such as HIV and dengue virus. The mechanism often involves the inhibition of viral replication by targeting viral enzymes .

Nonlinear Optical Properties

The compound's unique electronic properties make it suitable for applications in nonlinear optics. Research has demonstrated that derivatives of this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The nonlinear optical properties are attributed to the electron-donating and electron-withdrawing groups present in the molecule, which can enhance light-matter interaction .

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound can serve as a biochemical probe for studying enzyme activities and protein interactions. Its structural features allow it to be modified for specific applications in drug discovery and development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antiviral Properties | Showed efficacy against HIV-1 protease with comparable potency to standard antiviral agents. |

| Study C | Nonlinear Optical Properties | Exhibited high second-order nonlinear optical coefficients suitable for photonic applications. |

Comparison with Similar Compounds

Key Observations :

Antioxidant and Radical Scavenging

Enzyme Inhibition

- ACE Inhibition : Compound 3d (a hydroxy-methoxy analog) shows ACE inhibition (IC50 0.8 µM) via hydrogen bonding with active-site residues . The target compound’s nitro group may hinder this interaction.

- Tyrosinase Inhibition : Compound 2e (dimethoxy-substituted) inhibits tyrosinase (IC50 1.2 µM), suggesting methoxy groups enhance metal chelation .

- HIV-1 Protease Inhibition : Compound 2e also demonstrates HIV-1 protease inhibition (IC50 0.5 µM), likely due to hydrophobic interactions with the dimethoxy aromatic system .

Cytotoxicity

Physicochemical Properties

Notes:

- The nitro group in the target compound likely reduces aqueous solubility compared to methoxy/hydroxy analogs.

- Fluorinated analogs (e.g., ) may exhibit improved metabolic stability but require specialized synthesis.

Preparation Methods

Suzuki-Miyaura Coupling at Position 2

A halogenated indenone intermediate (e.g., 2-bromoinden-1-one) can undergo Suzuki coupling with 3,4-dimethoxyphenylboronic acid. Optimized conditions include:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Dioxane/water (4:1)

- Temperature : 80–90°C for 12 hours

This method offers yields up to 85% in analogous indenone systems but requires inert atmosphere handling.

Buchwald-Hartwig Amination at Position 3

Introducing the 3-nitrophenylamino group necessitates palladium-catalyzed C–N bond formation. Using 3-nitroaniline and a 3-bromoindenone derivative:

- Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos ligand

- Base : Cs₂CO₃

- Solvent : Toluene at 110°C

Yields for similar reactions range from 60–75%, with challenges arising from the nitro group’s electron-withdrawing effects slowing oxidative addition.

Alternative Amination Techniques

Nucleophilic Aromatic Substitution

Activating the indenone at position 3 with a nitro or triflate group allows displacement by 3-nitroaniline under basic conditions. For example:

Reductive Amination

A ketone intermediate at position 3 could undergo reductive amination with 3-nitroaniline using NaBH₃CN or BH₃·THF. This route remains speculative but aligns with methods for aminoindenones.

Multi-Step Synthesis Pathways

Pathway A: Sequential Functionalization

- Step 1 : Synthesize 2-(3,4-dimethoxyphenyl)inden-1-one via Friedel-Crafts acylation.

- Step 2 : Brominate at position 3 using NBS in CCl₄.

- Step 3 : Buchwald-Hartwig amination with 3-nitroaniline.

Estimated Overall Yield : 40–45%

Pathway B: Convergent Synthesis

- Step 1 : Prepare 3-aminoinden-1-one via Curtius rearrangement of an acyl azide.

- Step 2 : Diazotize and couple with 3-nitrobenzene.

- Step 3 : Introduce 3,4-dimethoxyphenyl via Suzuki coupling.

Challenges : Diazonium stability and competing side reactions reduce practicality.

Optimization and Challenges

Regioselectivity in Cyclization

Electronic effects from methoxy groups can direct acylation to undesired positions. Computational studies suggest using meta-directing groups (e.g., –CF₃) temporarily to guide regiochemistry.

Nitro Group Compatibility

The 3-nitro substituent’s strong electron-withdrawing nature complicates palladium-mediated reactions. Microwave-assisted protocols (e.g., 150°C, 30 minutes) may improve coupling efficiency.

Q & A

Q. What are the optimal synthetic pathways for preparing 2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the indenone core via Friedel-Crafts acylation or aldol condensation.

- Step 2 : Functionalization with 3,4-dimethoxyphenyl and 3-nitrophenylamino groups via nucleophilic substitution or Buchwald-Hartwig coupling.

- Key variables : Solvent choice (e.g., tetrahydrofuran or DMF), temperature (60–120°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Yields are highly sensitive to moisture and oxygen levels; inert atmospheres improve reproducibility .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- NMR : ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), nitro group proximity (deshielding effects on adjacent protons), and indenone carbonyl (δ ~190 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl adducts) .

- Stability : Degrades under strong acidic/basic conditions. Store at –20°C in inert, anhydrous environments to prevent hydrolysis of the nitro group or methoxy substituents .

Advanced Research Questions

Q. How do the electronic properties of the 3-nitrophenyl and 3,4-dimethoxyphenyl groups influence the compound’s reactivity and biological activity?

- Electron-withdrawing nitro group : Enhances electrophilicity of the indenone core, facilitating nucleophilic attacks (e.g., in Michael addition reactions).

- Electron-donating methoxy groups : Stabilize radical intermediates and modulate redox potential. Computational studies (DFT) show these groups alter HOMO-LUMO gaps, affecting interaction with biological targets like enzymes or receptors .

Q. What methodologies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.

- Metabolic stability tests : Evaluate compound degradation in liver microsomes to account for false negatives.

- Dose-response validation : Replicate experiments under identical conditions (pH, temperature, solvent concentration) to isolate variables .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate parameters like blood-brain barrier permeability and CYP450 inhibition.

- Molecular docking : Identify binding modes with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite.

- Toxicity alerts : Rule out mutagenicity (Ames test) and cardiotoxicity (hERG channel binding) early in development .

Q. What strategies optimize selectivity when targeting structurally similar enzymes (e.g., kinases or phosphodiesterases)?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with ethoxy) to enhance steric hindrance.

- Co-crystallization : X-ray diffraction data of ligand-enzyme complexes reveal key binding residues.

- Proteomic profiling : Use affinity chromatography to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.